Introduction: A Unique Building Block for Advanced Peptide and Peptoid Synthesis
Introduction: A Unique Building Block for Advanced Peptide and Peptoid Synthesis
An In-Depth Technical Guide to N-Fmoc-4-trifluoromethylbenzyl-glycine
Prepared by: Gemini, Senior Application Scientist
N-Fmoc-4-trifluoromethylbenzyl-glycine is a specialized amino acid derivative designed for advanced applications in solid-phase peptide synthesis (SPPS) and the creation of peptide-peptoid hybrids. Its unique architecture combines three key functional components: a glycine core, a base-labile N-α-Fmoc protecting group, and an N-alkyl substituent, the 4-trifluoromethylbenzyl group. This strategic combination makes it an invaluable tool for researchers aiming to introduce specific biophysical properties into synthetic peptides.
The primary utility of this compound lies in two areas:
-
Peptoid Monomer Integration: As an N-substituted glycine, it serves as a "peptoid" monomer. Peptoids are a class of peptide mimetics that offer significant advantages, including enhanced proteolytic stability, conformational flexibility, and novel binding capabilities.[1] The incorporation of such residues can profoundly alter the structure and function of a peptide backbone.
-
¹⁹F NMR Spectroscopy Probe: The trifluoromethyl (-CF₃) group on the benzyl moiety acts as a highly sensitive reporter for Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.[2][3] Given that fluorine is absent in naturally occurring biomolecules, this probe provides a clear, background-free signal. Its chemical shift is exquisitely sensitive to the local chemical environment, allowing for detailed studies of peptide folding, dynamics, and molecular interactions.[3][4]
This guide provides a comprehensive overview of the structure, properties, and applications of N-Fmoc-4-trifluoromethylbenzyl-glycine, offering field-proven insights and detailed protocols for its effective use in a research setting.
Molecular Structure and Physicochemical Properties
The structure of N-Fmoc-4-trifluoromethylbenzyl-glycine is characterized by the fluorenylmethyloxycarbonyl (Fmoc) group attached to the nitrogen atom of glycine, which is itself substituted with a 4-trifluoromethylbenzyl group.
Chemical Structure:
Key Physicochemical Data
A summary of the core properties of N-Fmoc-4-trifluoromethylbenzyl-glycine is presented below.
| Property | Value |
| Molecular Formula | C₂₅H₂₀F₃NO₄ |
| Molecular Weight | 467.43 g/mol |
| Appearance | Typically a white to off-white crystalline powder |
| CAS Number | Not broadly assigned; specific to suppliers. |
| Solubility | Soluble in common organic solvents used in SPPS such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). |
| Storage | Store refrigerated (2-8°C) and desiccated to prevent degradation.[5] |
Spectroscopic and Analytical Characterization
Accurate characterization is critical for verifying the identity and purity of this building block before its use in synthesis. Below are the expected analytical signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for each component. Key expected resonances include:
-
Fmoc Group: A complex multiplet pattern between 7.2 and 7.8 ppm corresponding to the 8 aromatic protons of the fluorene ring, and signals for the CH and CH₂ protons around 4.2-4.5 ppm.
-
Trifluoromethylbenzyl Group: A doublet of doublets or two distinct doublets in the aromatic region (approx. 7.4-7.7 ppm) for the four protons of the para-substituted benzene ring. The benzylic CH₂ protons will appear as a singlet around 4.5-4.8 ppm.
-
Glycine Backbone: A singlet for the α-CH₂ protons of the glycine residue, typically around 3.9-4.1 ppm.
-
-
¹³C NMR: The carbon spectrum will display distinct signals for the carbonyl carbons (carboxyl and carbamate) in the 155-175 ppm range.[6] Aromatic carbons from both the Fmoc and benzyl groups will resonate between 120 and 145 ppm. The CF₃ carbon will exhibit a characteristic quartet due to C-F coupling.[7]
-
¹⁹F NMR: This is a key characterization technique. The spectrum will show a sharp singlet for the three equivalent fluorine atoms of the -CF₃ group.[8] The chemical shift is sensitive to the solvent but is typically found in the range of -60 to -65 ppm relative to a CFCl₃ standard.[2][4] This distinct signal confirms the presence and integrity of the NMR probe.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) will typically show the protonated molecular ion [M+H]⁺ at m/z 468.4. The observation of this parent ion is a primary confirmation of the compound's identity.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of N-Fmoc-4-trifluoromethylbenzyl-glycine is its incorporation into a growing peptide chain on a solid support. The overall workflow follows the standard Fmoc-SPPS methodology.
The Fmoc-SPPS Cycle
The iterative process of adding an amino acid residue in Fmoc-based SPPS involves two main steps: N-α-Fmoc deprotection and coupling of the next Fmoc-protected amino acid.[9][10]
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
The following protocols are provided as a guide for the use of N-Fmoc-4-trifluoromethylbenzyl-glycine. Researchers should optimize conditions based on their specific peptide sequence and synthesis scale.
Protocol for Fmoc Group Deprotection
The Fmoc group is base-labile and is reliably removed using a solution of a secondary amine, most commonly piperidine.[11][12]
Reagents:
-
Deprotection Solution: 20% (v/v) piperidine in high-purity DMF.
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Drain the DMF from the resin.
-
Add the deprotection solution to the resin (approx. 10 mL per gram of resin).[13]
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 7-10 minutes to ensure complete removal.[13][14]
-
Drain the solution and thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[14] The resin now has a free secondary amine, ready for the next coupling step.
Protocol for Coupling
Activation of the carboxylic acid is required to form a reactive species that will readily form an amide bond with the resin-bound amine.
Reagents:
-
N-Fmoc-4-trifluoromethylbenzyl-glycine (3-5 equivalents relative to resin loading)
-
Coupling Reagent (e.g., HCTU, HATU) (3-5 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA) (6-10 equivalents)
-
High-purity DMF
Procedure:
-
In a separate vessel, dissolve N-Fmoc-4-trifluoromethylbenzyl-glycine and the coupling reagent (e.g., HCTU) in DMF.
-
Add the base (DIPEA) to the solution and allow it to pre-activate for 1-2 minutes. The solution may change color.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 45-90 minutes. Coupling times may need to be extended for this sterically hindered N-substituted amino acid.
-
Optional: To verify coupling completion, take a small sample of resin beads and perform a Kaiser test. Note: The Kaiser test will not work for this N-substituted residue; a chloranil test is a suitable alternative.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (2-3 times) to prepare for the next cycle or final cleavage.[15]
Protocol for Final Cleavage and Deprotection
Once the synthesis is complete, the peptide must be cleaved from the solid support, and any acid-labile side-chain protecting groups must be removed. This is typically achieved with a strong acid, most commonly Trifluoroacetic acid (TFA).
Reagents:
-
Cleavage Cocktail: A common mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS and water act as scavengers to trap reactive cations generated during the process.
Procedure:
-
Wash the final peptide-resin with DCM and dry it thoroughly under a high vacuum for at least 4 hours.
-
Place the dry resin in a reaction vessel.
-
Add the cold (0-4°C) cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate, which contains the crude peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Concentrate the combined filtrate under a gentle stream of nitrogen or using rotary evaporation.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the resulting white peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC.
Safety, Handling, and Storage
As with all laboratory chemicals, N-Fmoc-4-trifluoromethylbenzyl-glycine and the reagents used in its application should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.[16][17]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[16] Handle in a well-ventilated area or a chemical fume hood, especially when working with TFA and piperidine.
-
Storage: Store the compound in a tightly sealed container in a refrigerator (2-8°C) under desiccated conditions to maintain its stability and prevent hydrolysis.[5]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[18]
Conclusion
N-Fmoc-4-trifluoromethylbenzyl-glycine is a powerful and versatile building block for modern chemical biology and drug discovery. Its dual function as a peptoid monomer and a ¹⁹F NMR probe enables the synthesis of novel peptide-based molecules with enhanced stability and provides a direct, non-invasive method for studying their structural dynamics. By following the established protocols of Fmoc-SPPS outlined in this guide, researchers can effectively leverage the unique properties of this compound to advance their scientific objectives.
References
- Vertex AI Search. (n.d.). Fmoc Resin Cleavage and Deprotection.
- MedchemExpress.com. (2024, January 9).
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- (2021, September 16).
- (2021, December 24).
- Peptides. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotection.
- PubChem. (n.d.). N-Fmoc-4-fluorobenzyl-glycine | C24H20FNO4 | CID 16658100.
- (n.d.). Methods for Removing the Fmoc Group.
- CDH Fine Chemical. (n.d.).
- Nowick Laboratory. (n.d.).
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- Sigma-Aldrich. (n.d.). Fmoc-Gly-OH = 98.0 T 29022-11-5.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Cambridge Isotope Laboratories, Inc. (n.d.). Glycine-N-Fmoc (¹⁵N, 98%).
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Digital CSIC. (2014, July 18). Solid-phase peptide synthesis.
- Bovine Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, H2O, predicted) (BMDB0011621).
- (n.d.). 19Flourine NMR.
- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
- NIH. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
- ChemRxiv. (n.d.). 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids.
- CRIS. (n.d.).
- ChemicalBook. (n.d.). Fmoc-Gly-OH(29022-11-5) MS spectrum.
- AZoM. (2017, December 18).
- PubChem. (n.d.). Fmoc-4-fluoro-l-phenylglycine | C23H18FNO4 | CID 2734469.
- Advent Chembio. (n.d.). Shop N-Fmoc-Glycine 98% for Peptide Synthesis.
- ChemicalBook. (n.d.). N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-N-ALPHA-BENZYL GLYCINE.
- (n.d.). Fmoc-N-Alkylglycines.
- Aapptec Peptides. (n.d.). Fmoc-Gly-OH | 29022-11-5.
- Chem-Impex. (n.d.). Fmoc-N-(4-azidobutyl)glycine.
- (n.d.).
- ChemicalBook. (2026, January 13). Fmoc-Gly-OH | 29022-11-5.
- MilliporeSigma. (n.d.). N-Fmoc-N-(2,4-dichlorophenethyl)glycine.
- (n.d.). Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides.
- King's College London. (2022, June 27). Predicting the Success of Fmoc-Based Peptide Synthesis.
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